molecular formula C11H14O B13715274 1-Cyclopropyl-4-methoxy-2-methylbenzene

1-Cyclopropyl-4-methoxy-2-methylbenzene

Cat. No.: B13715274
M. Wt: 162.23 g/mol
InChI Key: OEVKXMJABZXLMB-UHFFFAOYSA-N
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Description

1-Cyclopropyl-4-methoxy-2-methylbenzene is an organic compound with the molecular formula C11H14O It is a derivative of benzene, featuring a cyclopropyl group, a methoxy group, and a methyl group attached to the benzene ring

Preparation Methods

The synthesis of 1-Cyclopropyl-4-methoxy-2-methylbenzene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation reaction, where cyclopropyl methyl ketone reacts with anisole in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically require anhydrous conditions and a controlled temperature to ensure the desired product is obtained .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

1-Cyclopropyl-4-methoxy-2-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the cyclopropyl group to a propyl group.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the benzene ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound would yield nitro derivatives, while halogenation would produce halogenated benzene derivatives.

Scientific Research Applications

1-Cyclopropyl-4-methoxy-2-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-4-methoxy-2-methylbenzene depends on its specific application. In chemical reactions, the compound typically undergoes electrophilic aromatic substitution, where the benzene ring acts as a nucleophile and reacts with electrophiles to form substituted products. The cyclopropyl and methoxy groups can influence the reactivity and orientation of these reactions by donating or withdrawing electron density from the benzene ring .

In biological systems, the compound’s mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific derivative or application.

Comparison with Similar Compounds

1-Cyclopropyl-4-methoxy-2-methylbenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of these functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

1-cyclopropyl-4-methoxy-2-methylbenzene

InChI

InChI=1S/C11H14O/c1-8-7-10(12-2)5-6-11(8)9-3-4-9/h5-7,9H,3-4H2,1-2H3

InChI Key

OEVKXMJABZXLMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2CC2

Origin of Product

United States

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